molecular formula C27H25NO4S B281545 N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281545
M. Wt: 459.6 g/mol
InChI Key: VOKIZSWIOYZQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential pharmacological applications. DFB belongs to the class of benzamide derivatives and is known for its unique chemical structure and properties.

Mechanism of Action

DFB exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes. Specifically, DFB has been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that regulate gene expression and protein function. By inhibiting HDAC activity, DFB can alter the expression of various genes and proteins, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of HDAC activity by DFB has been shown to have various biochemical and physiological effects. For example, DFB has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. DFB has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a potential therapeutic agent for these diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DFB in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, DFB selectively inhibits certain HDAC isoforms, making it a useful tool for studying the role of these isoforms in biological processes. However, one limitation of using DFB in lab experiments is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of HDAC inhibition in certain experiments.

Future Directions

There are several future directions for research on DFB. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DFB. Another area of interest is the investigation of the role of specific HDAC isoforms in various diseases and biological processes. Additionally, the potential therapeutic applications of DFB for diseases such as cancer, Alzheimer's disease, and Parkinson's disease warrant further investigation.

Synthesis Methods

The synthesis of DFB involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamine in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with benzoyl chloride to yield the final product, N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. The synthesis of DFB is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

The unique chemical structure and properties of DFB make it an attractive candidate for various scientific research applications. DFB has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DFB has also been studied for its potential as a tool for studying the role of certain proteins in biological processes.

properties

Molecular Formula

C27H25NO4S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H25NO4S/c1-18-12-15-26(19(2)16-18)33(30,31)28(27(29)20-8-4-3-5-9-20)21-13-14-25-23(17-21)22-10-6-7-11-24(22)32-25/h3-5,8-9,12-17H,6-7,10-11H2,1-2H3

InChI Key

VOKIZSWIOYZQJW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C

Origin of Product

United States

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